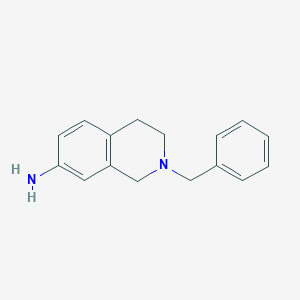

2-Benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-3,4-dihydro-1H-isoquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c17-16-7-6-14-8-9-18(12-15(14)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLGUAQJVCOUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyl 1,2,3,4 Tetrahydroisoquinolin 7 Amine and Analogous Scaffolds

General Strategies for Tetrahydroisoquinoline Scaffold Construction

The formation of the tetrahydroisoquinoline ring system can be achieved through various classical and modern synthetic reactions. These methods offer different advantages concerning substrate scope, efficiency, and stereocontrol.

Pictet–Spengler Condensation and Its Variants

The Pictet–Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. wikipedia.orgorganicreactions.org Discovered by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring. wikipedia.orgthermofisher.com The driving force is the formation of an electrophilic iminium ion that undergoes cyclization. wikipedia.org

The reaction is highly versatile and has been applied to a wide array of substrates. mdpi.com For instance, the condensation of phenethylamine (B48288) with dimethoxymethane (B151124) in the presence of hydrochloric acid yields the parent 1,2,3,4-tetrahydroisoquinoline (B50084). thermofisher.comrsc.org The nature of the aromatic ring influences the reaction conditions; electron-rich aromatic systems like indoles or pyrroles react under mild conditions, while less nucleophilic rings require stronger acids and higher temperatures. wikipedia.org The reaction has been central to the total synthesis of complex isoquinoline (B145761) alkaloids. mdpi.comacs.org

Variants of the Pictet-Spengler reaction have been developed to enhance its scope and efficiency. These include the use of Lewis acids, asymmetric catalysts for enantioselective synthesis, and tandem reactions that combine the Pictet-Spengler cyclization with other transformations like Michael additions or N-acyliminium ion cyclizations. mdpi.comresearchgate.net

Table 1: Examples of Pictet-Spengler Reaction Conditions

| Starting β-Arylethylamine | Carbonyl Component | Acid Catalyst | Product | Reference |

| Phenethylamine | Dimethoxymethane | Concentrated HCl | 1,2,3,4-Tetrahydroisoquinoline | thermofisher.comrsc.org |

| Tyramine derivative | 2-Bromophenylacetaldehyde | Not specified | Substituted THIQ | nih.gov |

| Tryptamine derivative | Aldehyde | Brønsted Acid | Tetrahydro-β-carboline | acs.org |

Bischler–Napieralski Reaction and Subsequent Reduction

The Bischler–Napieralski reaction provides an alternative and powerful route to the tetrahydroisoquinoline core. This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂), to form a 3,4-dihydroisoquinoline (B110456) intermediate. rsc.orgorganic-chemistry.orgwikipedia.org This intermediate is then reduced to the corresponding tetrahydroisoquinoline. rsc.orgrsc.org

The mechanism proceeds via an intramolecular electrophilic aromatic substitution. rsc.org The presence of electron-donating groups on the aromatic ring of the β-arylethylamide facilitates the cyclization step. rsc.org The subsequent reduction of the dihydroisoquinoline can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride, or through catalytic hydrogenation, to yield the final THIQ product. rsc.orgacs.org This two-step sequence is a widely used strategy in the synthesis of natural products and their analogs. acs.orgnih.govnih.gov For instance, it has been employed in the synthesis of aporphine (B1220529) alkaloids where a substituted amide undergoes cyclization and is subsequently reduced to the core THIQ structure. acs.orgnih.gov

Multicomponent Reaction (MCR) Approaches to Tetrahydroisoquinolines

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient pathway to complex molecular scaffolds like tetrahydroisoquinolines. rsc.orgnih.govthieme-connect.com These reactions are characterized by their atom economy, procedural simplicity, and ability to generate structural diversity. rsc.orgnih.gov

The Ugi reaction is a prominent MCR used for synthesizing functionalized THIQs. rsc.orgbenthamdirect.com A three-component Ugi reaction involving 3,4-dihydroisoquinolines, isocyanides, and carboxylic acids can produce 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. benthamdirect.comresearchgate.net The inherent chirality in a starting dihydroisoquinoline can induce excellent diastereoselectivity in the final product. rsc.org Similarly, the Petasis reaction, another MCR, has been utilized in sequences leading to tetrahydroisoquinoline-1-carboxylic acids. researchgate.netnih.gov The combination of MCRs with other reactions, such as the Pictet-Spengler condensation or Heck reactions, has been exploited to construct highly complex polycyclic architectures in a few steps. mdpi.comnih.govbeilstein-archives.org

Reductive Amination Strategies for Amine Introduction and Cyclization

Reductive amination is a powerful tool for forming C-N bonds and is widely used in the synthesis of primary, secondary, and tertiary amines. thieme-connect.com This strategy can be applied both intermolecularly to introduce substituents onto the nitrogen atom of a pre-formed THIQ ring and intramolecularly to construct the heterocyclic ring itself.

Intermolecular reductive amination of 1,2,3,4-tetrahydroisoquinoline with a diverse set of aldehydes and ketones, often in the presence of a reducing agent like sodium borohydride (NaBH₄) and a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), provides an expedient route to N-alkylated THIQ derivatives. thieme-connect.comthieme-connect.com This method is effective for a range of carbonyl compounds, including aliphatic, aromatic, and heterocyclic aldehydes and ketones. thieme-connect.com

Intramolecular reductive amination offers a direct route to the THIQ scaffold. mdpi.comrsc.org This approach typically involves a substrate containing both an amine and a carbonyl group (or a precursor that can be converted to one in situ), which then undergoes cyclization and reduction. rsc.org Catalytic asymmetric versions of this reaction have been developed to produce chiral tetrahydroisoquinolines with high enantioselectivity. mdpi.comrsc.orgrsc.org For example, an iridium complex can catalyze a one-pot N-Boc deprotection, cyclization, and asymmetric hydrogenation sequence to yield chiral 1-substituted THIQs in high yields and excellent enantiomeric excesses. rsc.orgrsc.org

Palladium-Catalyzed Cyclization and Coupling Approaches

Palladium-catalyzed reactions have become indispensable in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comresearchgate.net Several strategies employing palladium catalysis have been developed for the synthesis of the tetrahydroisoquinoline ring.

One approach involves the intramolecular α-arylation of β-amino esters. mdpi.comresearchgate.net In this method, a palladium catalyst facilitates the coupling of an aryl halide (iodide or bromide) with an ester enolate within the same molecule, leading to the formation of the THIQ ring in high yield. mdpi.com This strategy avoids the need for strong bases to generate the enolate. mdpi.com

Domino reactions involving palladium catalysis, such as the Heck-aza-Michael reaction, provide a powerful means to construct highly functionalized THIQs. rsc.orgnih.govresearchgate.net This sequence can involve an initial intermolecular Heck reaction between an aryl bromide and an alkene, followed by an intramolecular aza-Michael addition to form the N-heterocycle. researchgate.net One-pot, three-component syntheses based on this domino strategy have been developed for rapid access to diverse THIQ derivatives. rsc.orgresearchgate.net Furthermore, palladium-catalyzed C-H activation/functionalization is an emerging strategy for constructing the THIQ skeleton from 2-phenylethylamine derivatives.

Table 2: Palladium-Catalyzed Approaches to Tetrahydroisoquinolines

| Reaction Type | Key Reactants | Catalyst System | Key Feature | Reference |

| Intramolecular α-Arylation | β-(N-2-iodobenzyl)-amino ester | Pd(PPh₃)₄ / K₃PO₄ | High yield formation of the THIQ ring | mdpi.comresearchgate.net |

| Domino Heck-aza-Michael | 2-Bromophenethylsulfonamide, acryloyl chloride, amine | Palladium catalyst | One-pot, three-component synthesis | rsc.org |

| Catellani/Heck Reaction | Aryl iodide, aziridine, olefin | Norbornene/Palladium | Modular one-step, three-component synthesis | thieme-connect.com |

| C-H Activation/Cyclization | 2-Phenylethylamine derivatives | Pd(II) catalyst | Direct use of amine precursors |

Solid-Phase Synthesis Techniques for Tetrahydroisoquinoline Derivatives

Solid-phase synthesis is a powerful technique for the generation of combinatorial libraries of compounds, which is highly valuable in drug discovery. nih.gov The Pictet–Spengler reaction has been successfully adapted to solid-phase formats, enabling the efficient production of diverse tetrahydroisoquinoline and tetrahydro-β-carboline derivatives. wikipedia.orgacs.orgnih.govacs.org

In a typical solid-phase approach, a component of the reaction, often the β-arylethylamine, is attached to a solid support (resin). acs.orgacs.org For example, N-BOC-L-tyrosine can be esterified to a resin, and after deprotection, it can undergo a Pictet-Spengler reaction with an aldehyde like paraformaldehyde. acs.org This approach offers several advantages, including the simplification of purification, as excess reagents and byproducts can be washed away, and the prevention of side reactions like polymerization that can occur in solution-phase synthesis. acs.org Intramolecular versions of the solid-phase Pictet-Spengler reaction have also been developed, utilizing masked aldehyde building blocks that are released under acidic conditions to trigger cyclization. acs.org These techniques have been instrumental in creating libraries of THIQ derivatives for biological screening. nih.gov

Pummerer Reaction in Tetrahydroisoquinoline Synthesis

The Pummerer reaction provides a powerful tool for the synthesis of tetrahydroisoquinolines through the cyclization of sulfoxide-containing precursors. pharm.or.jp This reaction typically involves the activation of an alkyl sulfoxide (B87167) with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to generate a highly reactive thionium (B1214772) ion intermediate. wikipedia.org This electrophilic species can then be trapped by an intramolecular nucleophile, such as an electron-rich aromatic ring, to forge the new carbon-carbon bond required for the formation of the tetrahydroisoquinoline ring system. pharm.or.jppharm.or.jp

The general mechanism commences with the acylation of the sulfoxide, which then undergoes elimination to form the thionium ion. wikipedia.org In the context of tetrahydroisoquinoline synthesis, a suitably positioned phenyl group on the substrate acts as the nucleophile, attacking the thionium ion to effect an intramolecular cyclization. pharm.or.jp This strategy has been successfully employed in the synthesis of various 1,3-dimethyl-1,2,3,4-tetrahydroisoquinolines. pharm.or.jp The choice of acid activator can be critical, with super acids like trifluoromethanesulfonic acid (TFSA) also being used to promote the cyclization. nih.gov

| Reactant Type | Reagent | Intermediate | Product |

| N-acyl-β-phenylethyl sulfoxide | Trifluoroacetic anhydride (TFAA) | Thionium ion | 4-Thio-substituted tetrahydroisoquinoline |

| Chiral N-formyl sulfoxide | Trifluoromethanesulfonic acid (TFSA) | Thionium ion | Chiral 1,3-dimethyl-tetrahydroisoquinoline |

Petasis Reaction for Tetrahydroisoquinoline Core Construction

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a versatile multi-component reaction that can be adapted for the construction of the tetrahydroisoquinoline core. This reaction involves the condensation of an amine, a carbonyl compound (often an α-keto acid or glyoxylic acid), and an organoboronic acid to form a substituted amine. beilstein-journals.org For the synthesis of tetrahydroisoquinoline derivatives, the components are chosen such that a subsequent cyclization reaction can occur. beilstein-journals.org

A common strategy involves using an aminoacetaldehyde acetal (B89532) as the amine component. The Petasis reaction of this amine, a boronic acid, and glyoxylic acid yields an N-substituted amino acid derivative. This intermediate is then primed for a Pomeranz–Fritsch–Bobbitt type cyclization to construct the tetrahydroisoquinoline ring system. beilstein-journals.org This approach allows for the introduction of diversity at various positions of the tetrahydroisoquinoline scaffold depending on the choice of the initial building blocks.

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Boronic Acid) | Resulting Intermediate | Final Product |

| Aminoacetaldehyde acetal | Glyoxylic acid | Arylboronic acid | N-(Arylmethyl)amino acid | 1-Carboxy-tetrahydroisoquinoline |

| N-Benzylated aminoacetaldehyde acetal | Glyoxylic acid | Phenylboronic acid | N-Benzyl-N-(arylmethyl)amino acid | 1-Aryl-2-benzyl-tetrahydroisoquinoline-1-carboxylic acid |

Specific Approaches for N-Benzylation of Tetrahydroisoquinolines

Once the tetrahydroisoquinoline core is established, the introduction of the benzyl (B1604629) group onto the nitrogen atom is a key transformation in the synthesis of 2-benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine. This can be achieved through several reliable methods.

Direct N-Alkylation with Benzyl Halides

Direct N-alkylation is a straightforward and widely used method for the introduction of a benzyl group onto the nitrogen of a tetrahydroisoquinoline. This reaction involves the treatment of the parent tetrahydroisoquinoline, or a substituted derivative, with a benzyl halide, typically benzyl bromide or benzyl chloride, in the presence of a base. The base deprotonates the secondary amine of the tetrahydroisoquinoline, generating a more nucleophilic amide anion that readily attacks the electrophilic benzylic carbon of the halide, displacing the halide and forming the N-benzyl bond.

The efficiency of this reaction can be influenced by the choice of the base, solvent, and reaction temperature. Common bases include potassium carbonate, sodium hydride, or triethylamine. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

| Substrate | Reagent | Base | Solvent | Product |

| 1,2,3,4-Tetrahydroisoquinoline | Benzyl bromide | Potassium carbonate | Acetonitrile | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline (B6238085) |

| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | Benzyl chloride | Triethylamine | Dichloromethane | 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline |

Reductive Amination for N-Benzyl Moiety Introduction

Reductive amination offers an alternative and often milder approach to N-benzylation. This two-step, one-pot process involves the initial reaction of a tetrahydroisoquinoline with benzaldehyde (B42025) to form an iminium ion intermediate. This intermediate is then reduced in situ to the corresponding N-benzyl-tetrahydroisoquinoline. beilstein-journals.org

A variety of reducing agents can be employed for the reduction of the iminium ion, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaCNBH₃) being common choices. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol. beilstein-journals.org This method is particularly useful when direct alkylation with benzyl halides leads to side reactions or is otherwise problematic.

| Substrate | Carbonyl Compound | Reducing Agent | Solvent | Product |

| 1,2,3,4-Tetrahydroisoquinoline | Benzaldehyde | Sodium borohydride | Methanol | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline |

| 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | Benzaldehyde | Sodium cyanoborohydride | Ethanol | 2-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline |

Strategies for Introducing the 7-Amino Functionality on Tetrahydroisoquinolines

The final key structural feature of the target compound is the amino group at the 7-position of the tetrahydroisoquinoline ring. This functionality is typically introduced through the transformation of a precursor group at that position.

Functionalization at Position 7 of the Tetrahydroisoquinoline Ring

A common and effective strategy for introducing an amino group at the 7-position of the tetrahydroisoquinoline ring involves a two-step sequence: nitration followed by reduction. The tetrahydroisoquinoline ring system can undergo electrophilic aromatic substitution, and under controlled conditions, nitration can be directed to the 7-position. chemicalbook.com

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, or other nitrating agents, at low temperatures to control the regioselectivity and prevent over-nitration. chemicalbook.com The resulting 7-nitro-tetrahydroisoquinoline can then be reduced to the corresponding 7-amino-tetrahydroisoquinoline. A variety of reducing agents are effective for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride in hydrochloric acid, or iron in acetic acid. This nitration-reduction sequence provides a reliable route to the desired 7-amino functionality.

| Starting Material | Reaction | Reagents | Intermediate/Product |

| 1,2,3,4-Tetrahydroisoquinoline | Nitration | Nitric acid, Sulfuric acid | 7-Nitro-1,2,3,4-tetrahydroisoquinoline |

| 2-Benzyl-1,2,3,4-tetrahydroisoquinoline | Nitration | Nitric acid, P₂O₅/Silica gel | 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline |

| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | Reduction | H₂, Palladium on carbon | 1,2,3,4-Tetrahydroisoquinolin-7-amine |

| 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline | Reduction | Tin(II) chloride, HCl | This compound |

Enantioselective Synthesis and Chiral Resolution of N-Benzylated Tetrahydroisoquinolines

The development of synthetic methodologies to obtain enantiomerically pure N-benzylated tetrahydroisoquinolines, including this compound, is of paramount importance due to the distinct biological activities often exhibited by different stereoisomers. These approaches can be broadly categorized into asymmetric synthesis, where the desired chirality is introduced during the reaction, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Organocatalytic Asymmetric Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydroisoquinolines, avoiding the use of metal catalysts. These methods often rely on the use of small chiral organic molecules to induce stereoselectivity.

Chiral primary amine catalysis has been successfully employed in the enantioselective [3 + 2] 1,3-dipolar cycloaddition of allyl alkyl ketones with C,N-cyclic azomethine imines. nih.gov This approach leads to the formation of dinitrogen-fused heterocycles that incorporate the tetrahydroisoquinoline core. nih.gov The reaction proceeds with high yields and can achieve moderate to high enantioselectivities, up to 96%, along with high diastereoselectivities. nih.gov The optimization of reaction conditions, including the choice of chiral amine catalyst and solvent, is crucial for achieving high stereoselectivity. nih.gov For instance, reactions performed in 1,2-dichloroethane (B1671644) (DCE) at room temperature have shown good enantioselectivity and excellent diastereoselectivity. nih.gov

Chiral Brønsted acids represent another class of organocatalysts utilized in the asymmetric synthesis of tetrahydroisoquinoline derivatives. These catalysts can activate substrates towards nucleophilic attack in an enantioselective manner. One such application involves the intramolecular α-amidoalkylation of N-phenethylimides, catalyzed by 1,1'-bi-2-naphthol (B31242) (BINOL)-derived Brønsted acids, to generate fused isoquinoline systems with a quaternary stereocenter. nih.gov The presence of a phenolic hydroxyl group on the phenethylamino moiety and the use of N-triflylphosphoramides as catalysts have been shown to be important for achieving reasonable levels of enantioselection, with enantiomeric excesses reaching up to 75%. nih.gov

Another notable organocatalytic method is the proline-catalyzed cascade reaction between a dihydroisoquinoline and an α,β-unsaturated enone. armchemfront.com This approach has been investigated to optimize for conversion and enantioselectivity by screening various reaction conditions, such as solvents and catalyst loading. armchemfront.com

| Catalyst Type | Reaction | Key Features | Enantioselectivity (ee) |

| Chiral Primary Amine | [3+2] 1,3-Dipolar Cycloaddition | Forms dinitrogen-fused heterocycles | Up to 96% |

| Chiral Brønsted Acid | Intramolecular α-Amidoalkylation | Creates a quaternary stereocenter | Up to 75% |

| (L)-Proline | Cascade Reaction | Utilizes an inexpensive catalyst | Good |

Asymmetric Reduction Methods

Asymmetric reduction of a prochiral precursor, such as a 3,4-dihydroisoquinoline or an isoquinolinium salt, is a direct and efficient strategy for the synthesis of chiral N-benzylated tetrahydroisoquinolines. google.com This can be achieved through catalytic hydrogenation or transfer hydrogenation using chiral metal complexes.

Catalytic Hydrogenation

Iridium-catalyzed asymmetric hydrogenation has proven effective for a variety of substrates. The hydrogenation of 3-substituted isoquinolinium salts, catalyzed by a bromine-bridged dimeric iridium complex with a chiral Josiphos ligand, yields chiral tetrahydroisoquinolines in high yields and with moderate to excellent enantioselectivities (68–97% ee). researchgate.net Similarly, the iridium-catalyzed asymmetric hydrogenation of 1- and 3-substituted isoquinolinium salts can achieve up to 96% ee. dicp.ac.cn The choice of solvent and additives can significantly influence the outcome of these reactions. dicp.ac.cn For 1,3-disubstituted isoquinolines, an iridium complex with a chiral xyliphos ligand, in conjunction with a hydroxymethyl directing group, can provide chiral 1,2,3,4-tetrahydroisoquinolines with high enantioselectivity and diastereoselectivity (up to 95% ee and >20:1 dr). acs.org

Rhodium complexes are also widely used for the asymmetric hydrogenation of isoquinolines. By employing a strong Brønsted acid like HCl as an activator, rhodium catalysts with a chiral thiourea-phosphine ligand can achieve high reactivity and enantioselectivity, with up to 99% conversion and 99% ee. rsc.org The acid is believed to promote anion binding between the substrate and the ligand, enhancing stereocontrol. rsc.org

Titanocene-catalyzed hydrogenation of imines derived from isoquinolines is another effective method. For example, the hydrogenation of a 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline (B161387) using a chiral titanocene (B72419) complex precursor can furnish the corresponding tetrahydroisoquinoline with an 82% yield and 98% ee under high pressure. mdpi.com

| Catalyst System | Substrate | Key Features | Yield | Enantioselectivity (ee) |

| Ir-[(R,S,Sax)-Ph-ax-Josiphos] | 3-Substituted Isoquinolinium Salts | High yields and good to excellent ee | High | 68-97% |

| Ir-(Rax,S,S)-C3*-TunePhos | 1- and 3-Substituted Isoquinolinium Salts | Sensitive to reaction medium | Good | Up to 96% |

| Rh-Thiourea Phosphine Complex / HCl | Isoquinolines | Brønsted acid activation | Up to 99% conversion | Up to 99% |

| Chiral Titanocene Complex | 3,4-Dihydroisoquinolines (Imines) | High pressure hydrogenation | 82% | 98% |

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, often employing formic acid/triethylamine mixtures or Hantzsch esters as the hydrogen source. Arene/Ru/TsDPEN complexes bearing a heterocyclic group are effective catalysts for the ATH of 1-aryl dihydroisoquinolines, providing tetrahydroisoquinolines with high enantiomeric excess. organic-chemistry.org This method is particularly useful for non-electron-rich and non-ortho-substituted substrates that are challenging for other methods. organic-chemistry.org Rhodium catalysts have also been employed in the ATH of dihydroisoquinolines, demonstrating good reactivity and enantioselectivity, with ee values reaching up to 69% in some cases. nih.gov The addition of a Lewis acid, such as La(OTf)3, can be beneficial for more sterically hindered substrates. nih.gov

Chiral Auxiliary-Mediated Synthesis of Tetrahydroisoquinolines

The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product.

Ellman's chiral auxiliary, tert-butanesulfinamide, has been extensively used in the asymmetric synthesis of amines and has been successfully applied to the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.netsigmaaldrich.comyale.edu The methodology involves the addition of a Grignard reagent to a chiral N-sulfinyl imine derived from a β-arylethylamine, followed by a haloamide cyclization. researchgate.net This approach allows for the synthesis of various 1-substituted tetrahydroisoquinoline natural products. researchgate.net

In a different approach, a chiral auxiliary can be employed in a diastereoselective Bischler–Napieralski reaction. This involves the condensation of a β-phenylethylamine bearing a chiral auxiliary with a carbonyl compound, followed by cyclization and reduction to furnish the tetrahydroisoquinoline as a single diastereomer.

Chromatographic Resolution Techniques for Tetrahydroisoquinoline Stereoisomers

Chromatographic resolution is a powerful technique for separating enantiomers from a racemic mixture. This is typically achieved by using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column in gas chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

Direct enantioseparation by HPLC using CSPs is a widely used method. rsc.org Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have shown excellent performance in the resolution of benzyltetrahydroisoquinoline alkaloids. nih.gov Cyclodextrin-based CSPs are also effective, particularly for the separation of primary and secondary amines. nih.gov The choice of mobile phase, including the use of organic modifiers and additives, is critical for achieving optimal separation. csfarmacie.cz

| Chiral Stationary Phase (CSP) Type | Examples | Application |

| Polysaccharide-based | Chiralpak AD, Chiralcel OD | Resolution of laudanosine (B1674548) and its derivatives |

| Cyclodextrin-based | Cyclobond I 2000, Chiral CD-pH | Enantioseparation of primary and secondary amines |

Gas Chromatography (GC)

For GC-based resolution, pre-column derivatization of the tetrahydroisoquinoline enantiomers with a chiral derivatizing agent is a common strategy. scirp.org The resulting diastereomers can then be separated on a non-polar achiral GC column. scirp.org A notable example is the use of (–)-(1R)-menthyl chloroformate as the derivatizing agent to form diastereomeric carbamates. scirp.orgresearchgate.net This method has been successfully applied to a variety of substituted tetrahydroisoquinolines, achieving high resolution factors (R > 1.5). scirp.org Another approach involves a two-step derivatization, for instance with N-methyl-N-trimethylsilyltrifluoroacetamide and R-(-)-2-phenylbutyrylic acid, to form diastereomers that can be resolved by GC-mass spectrometry (GC-MS). nih.gov

Structural Analysis and Conformational Studies of 2 Benzyl 1,2,3,4 Tetrahydroisoquinolin 7 Amine Analogues

Spectroscopic Methodologies for Structural Elucidation

A combination of spectroscopic techniques is indispensable for the unambiguous confirmation of the chemical structure of 2-benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its derivatives. researchgate.net These methods provide complementary information regarding the connectivity of atoms, the nature of functional groups, and the molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular skeleton.

In the ¹H NMR spectrum of a typical 2-benzyl-1,2,3,4-tetrahydroisoquinoline (B6238085), distinct signals are expected for the aromatic protons on both the benzyl (B1604629) and tetrahydroisoquinoline rings, as well as for the aliphatic protons of the tetrahydroisoquinoline core and the benzylic methylene (B1212753) bridge. researchgate.net The methylene protons of the C-3 and C-4 positions typically appear as multiplets in the range of 2.60-3.50 δ. researchgate.net The benzylic protons of the N-CH₂-Ph group also fall within this range. The proton at C-1 often appears as a doublet around 4.1-4.2 δ. researchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons, confirming the final structure. beilstein-journals.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework of the molecule. The number of distinct signals indicates the molecular symmetry, and the chemical shifts are characteristic of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (C5-H, C6-H, C8-H) | 6.5 - 7.5 | 110 - 130 |

| Benzyl Aromatic Protons | 7.2 - 7.6 | 125 - 140 |

| Benzylic Methylene (N-CH₂) | ~3.6 - 4.0 | ~55 - 60 |

| C1-H₂ | ~4.0 - 4.5 | ~45 - 50 |

| C3-H₂ | ~2.8 - 3.2 | ~50 - 55 |

| C4-H₂ | ~2.6 - 3.0 | ~25 - 30 |

| C4a, C8a | N/A | 125 - 135 |

Note: These are estimated values and can vary based on solvent and substitution patterns.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would display characteristic bands confirming its key structural features.

The presence of the primary amine (-NH₂) group at the C-7 position would be indicated by a pair of stretching bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tetrahydroisoquinoline ring and the benzyl methylene group are found just below 3000 cm⁻¹. Other significant absorptions include C=C stretching for the aromatic rings (approx. 1450-1600 cm⁻¹) and C-N stretching vibrations. researchgate.netucl.ac.uk

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₂) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. researchgate.net In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting fragmentation pattern serves as a molecular fingerprint.

For N-benzylated tetrahydroisoquinolines, a characteristic and often dominant fragmentation pathway is the cleavage of the benzylic C-N bond. This results in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, or a tropylium (B1234903) ion rearrangement, which is a very common feature in the mass spectra of compounds containing a benzyl group. Another significant fragmentation involves the cleavage of the tetrahydroisoquinoline ring system, often through a retro-Diels-Alder reaction, which is characteristic of the parent tetrahydroisoquinoline structure. researchgate.netnist.gov

Conformational Analysis of N-Benzylated Tetrahydroisoquinolines

NMR spectroscopy is a primary experimental technique for studying molecular conformation in solution. nih.gov In the related 1-benzyl-tetrahydroisoquinoline systems, detailed ¹H NMR analysis has shown that N-alkylation significantly influences the conformational equilibrium. researchgate.net While secondary amines tend to favor an "extended" conformation where the benzyl group is positioned away from the tetrahydroisoquinoline ring, N-alkylated derivatives, including N-benzylated ones, often prefer a "semi-folded" conformation. researchgate.net

In this semi-folded arrangement, the N-benzyl group is oriented closer to the tetrahydroisoquinoline's aromatic ring. This proximity can be experimentally verified using Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects protons that are close in space (typically < 5 Å), even if they are not directly connected through bonds. For an N-benzylated tetrahydroisoquinoline, NOE correlations between the protons of the N-benzyl group and protons on the tetrahydroisoquinoline core (such as H-1 or H-8) would provide direct evidence for a folded or semi-folded conformation. researchgate.net

Alongside experimental methods, theoretical and computational chemistry provides powerful insights into conformational preferences. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to model the potential energy surface of the molecule. researchgate.netmdpi.com

By systematically rotating key dihedral angles (torsional angles), such as those defining the orientation of the N-benzyl group, a potential energy map can be generated. researchgate.netmdpi.com The minima on this map correspond to stable conformers, while the peaks represent the energy barriers for interconversion between them. These calculations can determine the relative stabilities of different conformers (e.g., extended, semi-folded, folded) and help rationalize the experimental observations from NMR studies. researchgate.net For instance, theoretical studies on 1-benzyl-tetrahydroisoquinolines have confirmed that while an extended conformation is the global minimum for secondary amines, a semi-folded form becomes energetically competitive or even preferred upon N-alkylation. researchgate.net

Structure Activity Relationship Sar Investigations for 2 Benzyl 1,2,3,4 Tetrahydroisoquinolin 7 Amine and Analogues

Global SAR Considerations for Tetrahydroisoquinoline Derivatives

The THIQ nucleus is a versatile scaffold whose biological activity can be extensively modulated through substitutions at various positions. nuph.edu.ua SAR studies have revealed that the type and position of functional groups on the THIQ backbone play a vital role in determining the pharmacological potential of the resulting compounds. nuph.edu.ua The development of P-glycoprotein (P-gp) ligands, for instance, has been advanced by exploring the effects of bioisosteric replacement and molecular flexibility in THIQ derivatives. acs.orgnih.gov

Research into THIQ-based orexin receptor antagonists has highlighted several key SAR trends. A general requirement for potent orexin 1 (OX₁) receptor antagonism is the presence of an optimally substituted benzyl (B1604629) group, typically at the 1-position. nih.gov For example, removing or altering the dimethoxy substitution pattern on a 1-benzyl group can lead to a significant loss of activity at both OX₁ and OX₂ receptors. nih.gov Furthermore, substitutions on the isoquinoline (B145761) core itself, particularly at the 7-position, have been shown to be critical for both potency and selectivity. nih.gov The THIQ core is also central to a class of potent antitumor antibiotics, including saframycins and quinocarcin, where the complex polycyclic structure dictates their interaction with DNA. acs.org

The synthesis of THIQ derivatives is often achieved through classic methods like the Pictet-Spengler condensation and the Bischler-Napieralski reaction, which allow for the introduction of diverse substituents and the construction of racemic or asymmetric THIQ cores. rsc.org This synthetic accessibility has enabled broad exploration of the SAR for various therapeutic targets. rsc.orgrsc.org

Influence of the N-Benzyl Moiety on Receptor Interaction and Activity

The substituent at the nitrogen atom (N-2) of the THIQ core significantly influences receptor binding and functional activity. While many studies focus on the C-1 benzyl substitution, the N-2 benzyl group also plays a crucial role in defining the pharmacological profile.

In the context of designing steroidomimetic microtubule disruptors, the N-benzyl group on a THIQ scaffold was explored as a mimic of a key steroidal pharmacophore. The rotational freedom of this N-benzyl group was identified as a critical factor influencing biological activity. acs.org It was hypothesized that only a specific conformation of the N-benzyl group would allow for the appropriate projection of hydrogen bond acceptors to mimic the steroidal parent compound. acs.org To test this, researchers introduced methyl groups at the C-3 position to restrict the rotation of the N-benzyl moiety, aiming to favor a more "steroid-like" conformation and thereby enhance antiproliferative activity. acs.org

Studies on THIQ analogues targeting dopamine (B1211576) receptors have also shed light on the impact of N-alkylation. In one study, N-methylation of a 1-substituted THIQ was found to favor interaction with D1 receptor binding sites. This was attributed to the N-methyl group forcing the C-1 substituent into a more stable equatorial orientation, leaving the nitrogen's lone pair of electrons in an axial position, which is favorable for receptor interaction. conicet.gov.ar While this study used an N-methyl rather than an N-benzyl group, it underscores the principle that substitution on the nitrogen atom dictates the conformational preferences of the entire molecule, which in turn affects receptor affinity and selectivity. The larger bulk of an N-benzyl group compared to an N-ethyl group has also been shown to weaken interactions at certain nicotinic acetylcholine receptors (nAChRs). nih.gov

The table below summarizes the antiproliferative activity of N-benzyl THIQ sulfamate derivatives, highlighting the effect of substitution on the benzyl ring. acs.org

Data from ACS Medicinal Chemistry Letters. acs.org

Impact of the 7-Substitution on Pharmacological Profile

The substitution pattern on the aromatic ring of the THIQ nucleus, particularly at the 7-position, is a key determinant of pharmacological activity and selectivity. Research across different receptor systems consistently demonstrates the importance of the size, lipophilicity, and electronic nature of the substituent at this position.

In the development of selective OX₁ antagonists, the 7-position has been a major focus of SAR studies. nih.gov Initial findings showed that a methoxy group at the 7-position conferred good potency. Subsequent modifications revealed that replacing the methoxy group with larger alkoxy groups, such as ethoxy or propoxy, further enhanced OX₁ potency while maintaining low activity at the OX₂ receptor. nih.gov This suggests a preference for increased bulk or lipophilicity in the binding pocket corresponding to the 7-position of the ligand. nih.gov A computational pharmacophore model confirmed these SAR results, indicating a preference for electron-deficient groups at this position. nih.gov

Similarly, in the context of ligands for neuronal nAChRs, substitutions at the C-7 position have been shown to modulate potency. Studies on benzyltetrahydroisoquinolines (BTHIQs) revealed that increasing lipophilicity at the C-7 position, for instance through O-benzylation, led to higher affinity and potency at α7, α4β2, and α4β4 nAChR subtypes. nih.gov The compound 7-O-Benzyl-N-methylcoclaurine (BBCM) demonstrated the highest potency in this series, underscoring the positive impact of a bulky, lipophilic group at C-7. nih.gov

Further research into THIQ derivatives as peroxisome proliferator-activated receptor γ (PPARγ) partial agonists also highlights the significance of the 7-position. A series of 7-substituted 6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized, and it was found that compounds featuring a cycloaliphatic amino group on an oxazole ring at the 7-position exhibited potent PPARγ partial agonist activity. jst.go.jp

The table below presents data on the orexin receptor activity of 7-alkoxy THIQ derivatives, illustrating the effect of modifying the substituent at the 7-position. nih.gov

Data from Journal of Medicinal Chemistry. nih.gov

Stereochemical Factors in Tetrahydroisoquinoline Activity

The THIQ scaffold typically contains at least one stereocenter at the C-1 position, and the stereochemistry at this and other positions can have a profound impact on pharmacological activity. The differential interaction of stereoisomers with chiral biological targets like receptors and enzymes is a well-established principle in medicinal chemistry.

Studies on THIQ derivatives as β-adrenoceptor agonists have demonstrated clear stereoselectivity. The interaction of diastereomers of 1-(3',4',5'-trimethoxy-alpha-hydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline with β₁- and β₂-adrenoceptors was investigated, revealing a distinct rank order of potency: racemic-trimetoquinol > erythro-α-hydroxy TMQ > threo-α-hydroxy TMQ. nih.gov This stereoselective interaction was proposed to occur at the level of the membrane-bound adenylate cyclase. nih.gov

The synthesis of complex THIQ-based natural products, such as the antitumor antibiotic saframycin A, often requires careful control of stereochemistry. During synthetic efforts, epimerization at the C-1 position has been necessary to achieve the desired biologically active stereoisomer. acs.org This highlights that not only the presence of substituents but also their specific spatial orientation is crucial for activity.

Computational Chemistry and Molecular Modeling Studies of 2 Benzyl 1,2,3,4 Tetrahydroisoquinolin 7 Amine

Density Functional Theory (DFT) Applications in Structural and Electronic Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing molecules like 2-Benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine. DFT calculations are employed to determine the molecule's optimized geometric structure, including precise bond lengths, bond angles, and dihedral angles, by finding the lowest energy conformation.

These structural parameters are fundamental to understanding the molecule's stability and shape, which in turn dictates its interaction with biological macromolecules. Furthermore, DFT is used to calculate various electronic properties, such as the distribution of electron density, dipole moment, and atomic charges. This information provides a detailed picture of the molecule's polarity and the localization of partial positive and negative charges, which are critical for predicting intermolecular interactions. Structural optimization is a prerequisite for more advanced computational studies, including vibrational frequency analysis, molecular orbital calculations, and docking simulations.

| Parameter | Value |

| Optimized Geometric Parameters | |

| C-N Bond Lengths (Å) | 1.45 - 1.48 |

| C-C Aromatic Bond Lengths (Å) | 1.38 - 1.41 |

| C-H Bond Lengths (Å) | 1.08 - 1.10 |

| C-N-C Bond Angle (°) | ~112 |

| Calculated Electronic Properties | |

| Dipole Moment (Debye) | 2.5 - 3.5 |

| Total Energy (Hartree) | Varies with basis set |

Note: The values in this table are representative and depend on the specific DFT functional and basis set used for the calculation.

Molecular Orbital and Molecular Electrostatic Potential (MEP) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, analysis of the HOMO and LUMO electron density distributions reveals the likely sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the electrostatic potential on the molecule's surface. It uses a color-coded scheme to identify regions of positive, negative, and neutral potential. Red-colored regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue-colored regions denote electron-deficient areas (positive potential), susceptible to nucleophilic attack. The MEP map for this compound helps to predict its intermolecular interaction patterns, such as hydrogen bonding, and provides insights into how it will be recognized by a biological receptor.

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -0.5 to -1.0 |

| HOMO-LUMO Energy Gap | 4.5 to 5.5 |

Note: These energy values are typical for similar aromatic amine structures and are calculated using DFT methods.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme to form a stable complex. rsc.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. For this compound, docking studies are performed by placing the molecule into the binding site of a specific biological target, such as a G-protein coupled receptor, a kinase, or another enzyme implicated in a disease pathway. The process involves sampling a wide range of conformations and orientations of the ligand within the binding pocket and scoring them based on their binding energy.

A primary outcome of molecular docking is the detailed prediction of interactions between the ligand and the amino acid residues of the protein's active site. These interactions are crucial for the stability of the ligand-protein complex. For the this compound scaffold, docking studies reveal several potential types of interactions:

Hydrogen Bonds: The amine groups (at position 2 and 7) can act as hydrogen bond donors or acceptors, forming key interactions with polar residues like serine, threonine, or aspartic acid.

Aromatic Interactions: The benzyl (B1604629) and isoquinoline (B145761) rings can engage in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The non-polar parts of the molecule can form favorable hydrophobic contacts with non-polar residues like leucine, valine, and isoleucine, contributing significantly to binding.

Docking studies on similar tetrahydroisoquinoline-containing ligands targeting the D3 dopamine (B1211576) receptor have shown that aromatic moieties can interact with residues like cysteine (Cys181). nih.gov

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bond | ASP, GLU, SER, THR, ASN, GLN |

| π-π Stacking | PHE, TYR, TRP |

| Hydrophobic | LEU, VAL, ILE, ALA, PRO |

| π-Cation | LYS, ARG |

Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower (more negative) binding energy indicates a more stable ligand-protein complex and, theoretically, a higher binding affinity. This estimation is critical for ranking different compounds in virtual screening and for prioritizing them for further experimental testing. The binding affinity of this compound would be calculated based on the sum of all favorable interactions (hydrogen bonds, electrostatic, van der Waals) minus any steric clashes or penalties for conformational changes upon binding. For example, studies on tetrahydroisoquinoline-based D3R ligands have identified compounds with high affinity (Ki < 4 nM), a value that correlates with the estimated binding energy from docking. nih.gov

In Silico Prediction of Chemical Reactivity

The chemical reactivity of this compound can be predicted using parameters derived from DFT calculations. Global reactivity descriptors, such as chemical potential (μ), electronegativity (χ), global hardness (η), and global softness (S), are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a molecule with low hardness and high softness is generally more reactive.

Furthermore, local reactivity descriptors, like the Fukui function, can be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. This analysis complements the insights from MEP maps and frontier orbital distributions, providing a more detailed understanding of its chemical behavior. Theoretical studies on related 1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline (B8008948) structures have investigated their reactivity towards radicals, using transition state searches and activation energy calculations to determine the most susceptible reaction sites. lew.ro

| Global Reactivity Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Relates to the "escaping tendency" of electrons. |

Pharmacophore Modeling Based on this compound Scaffolds

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model is generated by aligning a set of active molecules and abstracting their common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

The this compound scaffold is an excellent candidate for developing pharmacophore models. Its key features would likely include:

An aromatic ring from the isoquinoline core.

A second aromatic ring from the benzyl group.

A hydrogen bond donor/acceptor feature from the 7-amino group.

A basic nitrogen atom at position 2.

A hydrophobic region defined by the aliphatic part of the tetrahydroisoquinoline ring.

Such a model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active at the same biological target. Studies involving the design of new CD44 antagonists have successfully used a pharmacophore containing the key features of the tetrahydroisoquinoline binding mode to screen compound libraries. rug.nl

Preclinical Biological Evaluation of 2 Benzyl 1,2,3,4 Tetrahydroisoquinolin 7 Amine and Analogues

In Vitro Pharmacological Profiling and Target Identification

The 2-benzyl-1,2,3,4-tetrahydroisoquinoline (B6238085) (THIQ) scaffold is a core component of numerous natural and synthetic compounds that exhibit a wide array of biological activities. nih.govrsc.org This structural motif has garnered significant attention in medicinal chemistry, leading to the development of diverse analogues with potent pharmacological profiles. nih.govrsc.org In vitro studies have been instrumental in elucidating the mechanisms of action, identifying molecular targets, and defining the structure-activity relationships (SAR) for this class of compounds.

Analogues of 2-benzyl-1,2,3,4-tetrahydroisoquinoline have demonstrated significant inhibitory activity against several key enzymes implicated in physiological and pathological processes.

Phenylethanolamine N-methyltransferase (PNMT): The THIQ nucleus is a well-established scaffold for potent inhibitors of PNMT, the enzyme that catalyzes the final step in epinephrine (B1671497) biosynthesis. acs.organl.gov Early studies identified that chloro-substituted THIQs were effective inhibitors, with 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (B1218974) (SK&F 64139) being the most potent in one series, both in vitro and in vivo. nih.govdrugbank.com Further structure-activity relationship studies revealed that 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline is a more selective inhibitor for PNMT over the α2-adrenoceptor compared to other analogues. acs.org Second-generation transition-state analogue inhibitors based on the THIQ core have been developed, exhibiting Ki values in the low nanomolar range and demonstrating intracellular PNMT inhibition with an IC50 of 81 nM in cell-based assays. nih.gov

Monoamine Oxidases (MAOs) and Cholinesterases (ChEs): A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which are structurally related to THIQs, were evaluated for their inhibitory activity against MAOs and ChEs. Several of these compounds showed potent and, in some cases, selective inhibition of MAO-A and MAO-B. For instance, compounds with para-F (2d) and para-Br (2j) groups on the benzyl (B1604629) ring selectively inhibited MAO-A with IC50 values of 1.38 µM and 2.48 µM, respectively. While none of the tested compounds showed activity against acetylcholinesterase (AChE), twelve compounds exhibited inhibitory effects against butyrylcholinesterase (BChE). nih.gov

Reverse Transcriptase (RT): The THIQ scaffold has also been explored for antiviral applications, particularly as inhibitors of HIV reverse transcriptase. Two series of THIQ analogues were designed and synthesized, with several compounds exhibiting more than 50% inhibition of HIV-1 RT at a concentration of 100 µM. Another derivative containing the THIQ scaffold, developed through a structure-based bioisosterism approach, showed potent anti-HIV activity with an IC50 value of 4.10 µM. nih.gov

Table 1: Enzyme Inhibition by 2-Benzyl-1,2,3,4-tetrahydroisoquinoline Analogues This is an interactive table. You can sort and filter the data.

| Compound Class | Specific Analogue | Target Enzyme | Inhibitory Concentration | Reference |

|---|---|---|---|---|

| Chloro-substituted THIQs | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) | PNMT | Ki = 1.6 nM | drugbank.comnih.gov |

| 3-substituted THIQs | 3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline | PNMT | Ki = 1.1 µM | acs.org |

| Dihydroisoquinoline Carboxamides | Analogue 2d (para-F on benzyl) | MAO-A | IC50 = 1.38 µM | nih.gov |

| Dihydroisoquinoline Carboxamides | Analogue 2j (para-Br on benzyl) | MAO-A | IC50 = 2.48 µM | nih.gov |

| Dihydroisoquinoline Carboxamides | Analogue 2t (meta-OCH3 on benzyl) | BChE | 55% inhibition at 100 µM | nih.gov |

| THIQ Analogues | N/A | HIV-1 RT | >50% inhibition at 100 µM | nih.gov |

| THIQ-containing Pyrazin-2-ylthio Acetamide | Analogue 157 | HIV-1 RT | IC50 = 4.10 µM | nih.gov |

The versatility of the THIQ scaffold allows its derivatives to interact with a broad range of receptors and proteins, often with high affinity and selectivity.

G-protein-coupled receptor 40 (GPR40): A series of 1,2,3,4-tetrahydroisoquinolin-1-ones have been developed as novel antagonists of GPR40, a receptor involved in glucose-stimulated insulin (B600854) secretion. The synthesis and in vitro inhibitory values for these compounds have been described, leading to the optimization of analogues with improved pharmacokinetic profiles. nih.gov

CXCR4: The C-X-C chemokine receptor type 4 (CXCR4) is a critical GPCR involved in cancer metastasis and HIV infection. nih.govthno.org Tetrahydroisoquinoline-based compounds have been identified as potent CXCR4 antagonists. nih.govnih.gov Molecular modeling and docking studies suggest these small molecules can form key electrostatic interactions with residues such as Asp97 and Glu288 within the receptor's binding pocket. nih.gov The development of these antagonists has focused on improving drug-like properties and oral bioavailability. nih.gov

CD44 HA binding domain: The interaction between the cell surface glycoprotein (B1211001) CD44 and its ligand hyaluronic acid (HA) is crucial for cancer cell proliferation and survival. nih.govbath.ac.ukugr.es N-benzyltetrahydroisoquinoline derivatives have been designed as small molecule inhibitors of this interaction. nih.govbath.ac.uk Compounds such as SRT1, SRT5, and SRT6 effectively inhibit the HA-CD44 interaction, showing potent antiproliferative activity in CD44-positive lung and breast cancer cell lines with EC50 values in the sub-micromolar range. nih.govbath.ac.uk Molecular dynamics simulations confirm that these derivatives interact with key residues in the CD44 HA-binding domain. nih.govbath.ac.uk Another analogue, 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol (Compound 5), exhibited an EC50 value of 0.59 µM against MDA-MB-231 breast cancer cells. ugr.es

Dopamine (B1211576) Receptors D1/D2/D3: Tetrahydroisoquinoline analogues have been extensively studied as ligands for dopamine receptors. A series of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines were prepared as analogues of the D1 antagonist SCH23390. In competitive binding assays, the 1-benzyl derivative showed the highest affinity for D2 receptors among the tested isoquinolines. nih.gov Another study identified a THIQ derivative (compound 31) with a high D3 receptor affinity (pKi of 8.4) and 150-fold selectivity over the D2 receptor. nih.gov Furthermore, the endogenous neurotoxin 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been shown to induce dopaminergic cell death, and this toxicity can be mitigated by a D1 receptor agonist, indicating a functional interaction with the dopamine system. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): In the context of anticancer activity, a novel 5,6,7,8-tetrahydroisoquinoline (B1330172) derivative (compound 7e) was identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound exhibited an IC50 of 0.149 µM, which was more potent than the control drug Roscovitine (IC50 of 0.380 µM).

Table 2: Receptor and Protein Interactions of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline Analogues This is an interactive table. You can sort and filter the data.

| Compound Class | Specific Analogue | Target | Finding | Reference |

|---|---|---|---|---|

| THIQ-1-ones | N/A | GPR40 | Antagonistic activity | nih.gov |

| Diamino-heterocycle THIQs | Compound 31 | CXCR4 | Potent inhibitory activity | nih.gov |

| N-benzylTHIQ Sulfonate Esters | SRT5, SRT6 | CD44-HA Interaction | Effective inhibition | nih.govbath.ac.uk |

| N-benzylTHIQ | SRT1 | CD44-HA Interaction | Antiproliferative EC50 = 0.42 µM (NCI-H23) | nih.govbath.ac.uk |

| N-benzylTHIQ | Compound 5 | CD44-HA Interaction | Antiproliferative EC50 = 0.59 µM (MDA-MB-231) | ugr.es |

| Benzyl-THIQs | 1-benzyl-THIQ | Dopamine D2 Receptor | High binding affinity | nih.gov |

| Substituted THIQs | Compound 31 | Dopamine D3 Receptor | High affinity (pKi = 8.4), 150-fold selectivity vs D2 | nih.gov |

| 5,6,7,8-THIQs | Compound 7e | CDK2 | Potent inhibition (IC50 = 0.149 µM) |

Beyond direct enzyme or receptor interactions, THIQ analogues can modulate complex cellular signaling pathways.

Kinase Signaling: Certain N-benzylTHIQ derivatives that target the CD44 receptor exert their anticancer effects by modulating downstream kinase signaling. The sulfonate esters SRT5 and SRT6 were found to inhibit CD44-associated kinases, with a particular effect on SRC. In contrast, the analogue SRT1 appears to induce apoptosis through a kinase-independent pathway, suggesting that different analogues can have distinct mechanisms of action even while targeting the same primary receptor. nih.govbath.ac.uk

Amyloid Precursor Protein (APP) processing: The THIQ scaffold is relevant to neurodegenerative disorders like Alzheimer's disease. The natural THIQ-containing alkaloid dauricine (B190908) has been shown to have neuroprotective effects by reducing the accumulation of amyloid-beta (Aβ) peptides, which are derived from the processing of APP. rsc.org Dauricine achieves this by activating components of the unfolded protein response (UPR), which enhances the clearance of toxic Aβ oligomers. It also reduces tau phosphorylation, another key pathological feature of Alzheimer's disease. rsc.org While not a direct modulator of APP processing enzymes like β-secretase, its ability to influence pathways that clear Aβ demonstrates a role for THIQ compounds in this area. rsc.orgmdpi.com

A significant body of research has focused on the anticancer properties of 2-benzyl-1,2,3,4-tetrahydroisoquinoline analogues, revealing potent activity against a wide range of cancer cell lines.

Novel 8-phenyltetrahydroquinolinone derivatives functionalized with benzyl-type moieties have been synthesized and evaluated. One such compound, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a), exhibited potent cytotoxicity toward colon (HCT-116) and lung (A549) cancer cell lines. Mechanistic studies showed that this compound induced cell cycle arrest at the G2/M phase, leading to apoptosis. nih.gov

Similarly, newly synthesized 5,6,7,8-tetrahydroisoquinolines demonstrated moderate to strong anticancer activity against lung (A549) and breast (MCF7) cancer cells. Compound 7e was particularly potent against the A549 cell line with an IC50 of 0.155 µM, while compound 8d was most potent against the MCF7 cell line with an IC50 of 0.170 µM. These compounds were shown to induce significant levels of apoptosis and cause cell cycle arrest.

The antiproliferative effects of N-benzylTHIQ derivatives targeting the CD44 receptor have been demonstrated in CD44-positive lung (A549, NCI-H23) and breast (MDA-MB-231) cancer cells, with EC50 values in the sub-micromolar range. nih.govbath.ac.uk These compounds displayed high selectivity for cancer cells over non-tumoral lung cells. nih.govbath.ac.uk

Table 3: Antiproliferative Activity of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline Analogues This is an interactive table. You can sort and filter the data.

| Compound Analogue | Cancer Cell Line | Cell Line Type | Activity (IC50/EC50) | Reference |

|---|---|---|---|---|

| Compound 4a | HCT-116 | Colon Carcinoma | Potent cytotoxicity | nih.gov |

| Compound 4a | A549 | Lung Carcinoma | Potent cytotoxicity | nih.gov |

| Compound 7e | A549 | Lung Carcinoma | 0.155 µM | |

| Compound 8d | MCF7 | Breast Adenocarcinoma | 0.170 µM | |

| SRT1 | A549 | Lung Carcinoma | 0.88 µM | nih.govbath.ac.uk |

| SRT1 | NCI-H23 | Lung Carcinoma | 0.42 µM | nih.govbath.ac.uk |

| Compound 5 | MDA-MB-231 | Breast Adenocarcinoma | 0.59 µM | ugr.es |

The THIQ scaffold is a promising backbone for the development of agents against infectious diseases.

Antimicrobial Activity: Benzyltetrahydroisoquinoline-derived alkaloids have shown inhibitory activity against various pathogenic microorganisms. Phaeantharine trifluoroacetate (B77799) and (R)-nomimantharine trifluoroacetate, both containing the THIQ core, exhibited moderate inhibitory activities against Mycobacterium species and methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov Another study synthesized 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models and found that several compounds had interesting antibacterial activity against tetracycline-resistant MRSA, with MIC ranges of 10 to 64 µg/ml. acs.orgresearchgate.net A novel compound, (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline, was most susceptible against Staphylococcus epidermidis and Klebsiella pneumoniae at 25 μg ml−1. nih.gov

Antiparasitic Activity: Benzyltetrahydroisoquinoline (BI) and bis-benzyltetrahydroisoquinoline (BBI) alkaloids have been investigated as potential antiparasitic agents. nih.gov While BBI natural products like northalrugosidine and daphnandrine (B1206215) have shown activity against Leishmania donovani and Trypanosoma cruzi, the simpler BI alkaloids have also been explored. nih.gov A series of synthetic BI alkaloids were evaluated against the intracellular amastigote stage of L. donovani, with the most active compound, (R)-9d, showing an IC50 of 1.1 µM. nih.gov Additionally, 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives were tested against protozoan parasites, with some compounds demonstrating interesting activity against Trypanosoma cruzi and moderate activity against Plasmodium falciparum. researchgate.net

Table 4: Antimicrobial and Antiparasitic Activity of THIQ Analogues This is an interactive table. You can sort and filter the data.

| Compound Analogue | Target Organism | Activity | Reference |

|---|---|---|---|

| Phaeantharine trifluoroacetate | MRSA Strains | Moderate inhibition | nih.gov |

| (R)-Nomimantharine trifluoroacetate | Mycobacterium spp. | Moderate inhibition | nih.gov |

| 1-(substitutedbenzyl)-THIQs | Tetracycline-resistant MRSA | MIC = 10-64 µg/ml | acs.orgresearchgate.net |

| (R)-9d | Leishmania donovani | IC50 = 1.1 µM | nih.gov |

| Benzenesulfonyl-methyl-THQ (Compound 3) | Trypanosoma cruzi | Interesting activity | researchgate.net |

| Benzenesulfonyl-methyl-THQ (Compounds 3 & 9) | Plasmodium falciparum | Moderate activity | researchgate.net |

Derivatives of 2-benzyl-1,2,3,4-tetrahydroisoquinoline can also act as modulators of various ion channels.

Two Pore Channel 2 (TPC2): TPC2 is a lysosomal cation channel implicated in cancer and viral infections. nih.gov Inhibition of TPC2 has emerged as a potential therapeutic strategy. The natural bis-benzylisoquinoline alkaloid tetrandrine (B1684364) is a known modulator of TPCs. uni-muenchen.de A synthetic analogue of tetrandrine, SG-094, has been identified as a potent TPC2 antagonist. Cryo-electron microscopy studies have revealed that SG-094 binds to the voltage-sensing domain II of the channel, stabilizing it in an inactive state and preventing pore opening. nih.gov

Small Conductance Calcium-Activated Potassium (SK) Channels: The bis(1,2,3,4-tetrahydroisoquinoline) alkaloids cepharanthine (B1668398) and berbamine (B205283) have been identified as ligands of SK channels. In vitro binding studies showed that berbamine has sub-micromolar affinity for SK2 and SK3 subtypes (Ki values of 0.284 µM and 0.679 µM, respectively). This interaction is considered relevant to the therapeutic effects of these alkaloids in pathologies such as cancer, where SK channels are known to play a role.

Contractile Activity in Isolated Tissue Preparations

The contractile properties of tetrahydroisoquinoline derivatives have been investigated in various isolated tissue models. Studies on analogues of 2-benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine reveal effects on vascular and gastric smooth muscle.

A series of 1-monosubstituted and 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their contractile activity on guinea pig gastric smooth muscle preparations. nih.govnih.gov Certain 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines were found to possess contractile properties in this tissue model. nih.gov In contrast, other studies have shown that substituted tetrahydroisoquinolines can inhibit contractions in vascular tissues. For instance, several analogues were found to inhibit high potassium chloride (KCl)-induced contractions of the rat aorta in vitro. nih.govnih.gov This inhibitory effect on vascular smooth muscle is a characteristic shared with the 1-benzylisoquinoline (B1618099) alkaloid papaverine, which is known as a smooth muscle relaxant. oup.com The bisbenzylisoquinoline alkaloid derivative, dauricine, has also been shown to relax isolated vascular smooth muscle preparations. amegroups.cn

The mechanism for this vascular relaxation is suggested to be related to the blockade of L-type calcium channels. A significant correlation was observed between the ability of these compounds to inhibit KCl-induced contractions and their ability to displace [3H]-nitrendipine binding, a marker for calcium channel interaction. nih.govnih.gov

Table 1: Contractile Activity of Tetrahydroisoquinoline Analogues in Isolated Tissues

| Compound Class | Tissue Preparation | Observed Effect | Potential Mechanism |

| 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines | Guinea pig gastric smooth muscle | Contraction | Not specified |

| Substituted tetrahydroisoquinolines | Rat aorta | Inhibition of KCl-induced contraction | L-type calcium channel blockade |

| Papaverine (1-benzylisoquinoline) | Smooth muscle | Relaxation | Not specified |

| Dauricine (bisbenzylisoquinoline) | Vascular smooth muscle | Relaxation | Not specified |

In Vivo Preclinical Animal Model Research (Non-Human)

In vivo studies in animal models provide further insight into the pharmacological profile of these compounds, including their effects on cardiovascular and neurological systems.

Research into the cardiovascular effects of tetrahydroisoquinoline analogues has identified specific bradycardic (heart rate-lowering) agents. nih.govnih.gov Studies in anesthetized rats have been crucial in demonstrating these effects. nih.gov

Novel 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives with a cyclic amine at the 2-position were synthesized and tested for their bradycardic activity. nih.gov Structure-activity relationship (SAR) studies indicated that the 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline skeleton is a key structural feature for potent activity. nih.gov Furthermore, the presence of a methoxy group at the 6- or 7-position of the tetrahydroisoquinoline ring was found to be important for this effect. nih.gov

One specific analogue, 2-(1-benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, demonstrated potent bradycardic activity with a negligible effect on mean blood pressure in rats. nih.gov Another potent compound from a different series, CPU-23, induced both hypotension and bradycardia in a dose-dependent manner in anesthetized rats. nih.govnih.gov

Table 2: Bradycardic Activity of 2-Substituted Tetrahydroisoquinoline Analogues in Rats

| Compound | Animal Model | Key Findings |

| 2-(1-benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Anesthetized rats | Exhibited potent bradycardic activity. |

| Had negligible influence on mean blood pressure. | ||

| CPU-23 | Anesthetized Sprague-Dawley, spontaneously hypertensive, and WKY rats | Induced dose-dependent bradycardia and hypotension. |

The metabolism of benzylisoquinoline alkaloids originates from two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.com Dopamine forms the tetrahydroisoquinoline component, while 4-HPAA makes up the C1-linked benzyl portion. oup.com

Pharmacokinetic studies, particularly those examining the ability of these compounds to cross the blood-brain barrier (BBB), are critical for understanding their potential neurobiological effects. Research on the analogue 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) in rats has shown that it is capable of crossing the BBB. nih.gov

Using in vivo microdialysis in freely moving rats, studies showed that intraperitoneally administered 1-BnTIQ appeared in the brain's extracellular fluid in a dose-dependent manner. nih.gov The maximum concentration (Cmax) in the brain was reached approximately 40 minutes after administration. The compound was then cleared relatively quickly, with a reported half-life of about 50 minutes. nih.gov The concentration of 1-BnTIQ that reached the brain was found to be about 24% of that of the parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), when administered at the same dose. nih.gov

Table 3: Brain Pharmacokinetics of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) in Rats

| Parameter | Finding |

| Blood-Brain Barrier Permeability | Permeable |

| Time to Maximum Concentration (Tmax) | ~40 minutes |

| Half-life (t1/2) | ~50 minutes |

| Relative Brain Concentration | ~24% of that achieved by TIQ at the same dose |

The structural similarity of benzyl-tetrahydroisoquinolines to known neuroactive compounds has prompted research into their effects on central nervous system pathways, particularly the dopaminergic system. The analogue 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) has been identified as an endogenous neurotoxin that can induce parkinsonism-like syndromes in rodents. springermedicine.com

Studies in rats have shown that systemic administration of a single dose of 1-BnTIQ leads to a dose-dependent increase in the extracellular concentration of dopamine in the striatum. nih.gov This effect is believed to occur through the activation of dopaminergic neurons in the nigrostriatal pathway. nih.gov The 1-BnTIQ-induced increase in dopamine was inhibited by pre-treatment with a dopamine uptake inhibitor, suggesting an interaction with the dopamine transporter. nih.gov Further ex vivo research has shown that 1-BnTIQ significantly affects dopamine metabolism, leading to an increased rate of dopamine turnover. nih.gov

While acute administration of 1-BnTIQ can increase dopamine release, other studies highlight its potential neurotoxicity. nih.govnih.gov In cell culture models using human dopaminergic cells, 1-BnTIQ was found to decrease cell viability and induce cell death through apoptosis. nih.gov

Table 4: Neurobiological Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) in Animal Models

| Area of Research | Animal/Cell Model | Key Findings |

| Dopamine Release | Rats (in vivo microdialysis) | A single dose increased extracellular dopamine levels in the striatum. nih.gov |

| This effect was mediated by the activation of nigrostriatal neurons. nih.gov | ||

| Dopamine Metabolism | Rats (ex vivo) | Significantly increased the rate of dopamine metabolism. nih.gov |

| Disturbed the biochemical effects of L-DOPA. nih.gov | ||

| Neurotoxicity | Human dopaminergic SH-SY5Y cells | Decreased cell viability and induced apoptosis. nih.gov |

Analytical Methodologies for 2 Benzyl 1,2,3,4 Tetrahydroisoquinolin 7 Amine in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of tetrahydroisoquinoline derivatives in complex mixtures. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.